5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Overview
Description
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of various functional groups, including a chlorophenyl group, a hydroxyl group, a methylphenyl group, and a sulfanylidenepyrimidinone moiety
Preparation Methods
The synthesis of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with thiourea and a suitable base to form the desired pyrimidine ring. The reaction conditions typically involve refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the starting materials to the final product .
Chemical Reactions Analysis
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents for the treatment of infectious diseases and cancer.
Medicine: The compound is investigated for its potential use as a drug candidate due to its ability to interact with specific molecular targets in the body. It is studied for its potential to modulate biological pathways involved in disease processes.
Industry: The compound is used in the development of new industrial chemicals and materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial proteins, disrupting their function and leading to antimicrobial effects. The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a different position of the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-thioxopyrimidin-4-one: This compound has a thioxo group instead of a sulfanylidenepyrimidinone moiety, which may result in different chemical and biological properties
These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11-4-2-7-14(8-11)22-17(24)15(16(23)21-18(22)25)10-20-13-6-3-5-12(19)9-13/h2-10,24H,1H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLFCVRCZCEOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.